molecular formula C31H21N3O4S B378040 5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide CAS No. 328540-20-1

5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide

Cat. No.: B378040
CAS No.: 328540-20-1
M. Wt: 531.6g/mol
InChI Key: IBHPECLFOCVGAS-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule. SYK transduces signals from various immune receptors, including the B-cell receptor and Fc receptors , making it a critical target for investigating the pathophysiology of autoimmune diseases, allergic inflammation, and hematological cancers. This compound demonstrates high efficacy in disrupting the SYK-dependent signaling cascade, which is implicated in cell proliferation, differentiation, and survival. Its specific mechanism involves competitive binding to the ATP-binding site of the SYK kinase domain, thereby suppressing the phosphorylation of downstream effectors. Researchers utilize this inhibitor to probe SYK's role in immune complex-driven activation of macrophages and neutrophils, as well as in B-cell lymphomas and leukemias, such as diffuse large B-cell lymphoma , where constitutive SYK signaling promotes tumorigenesis. The integration of a coumarin-derived moiety in its structure contributes to its unique pharmacophore profile, enhancing its selectivity and making it a valuable chemical probe for dissecting complex signal transduction pathways in both immunological and oncological research contexts.

Properties

IUPAC Name

5-cyano-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N,4-diphenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21N3O4S/c1-19-27(29(36)34-22-13-6-3-7-14-22)28(20-10-4-2-5-11-20)24(17-32)30(33-19)39-18-25(35)23-16-21-12-8-9-15-26(21)38-31(23)37/h2-16H,18H2,1H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHPECLFOCVGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O)C#N)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Thiol-Epoxide Ring-Opening Strategy

A foundational approach involves the reaction between 5-cyano-2-methyl-4,6-diphenylpyridine-3-carboxylic acid derivatives and 3-(2-mercaptoacetyl)-2H-chromen-2-one. This method leverages the nucleophilic attack of the thiol group on an activated pyridine intermediate.

Example Procedure

  • Intermediate Preparation : Synthesize 3-(2-bromoacetyl)-2H-chromen-2-one via Friedel-Crafts acylation of coumarin with bromoacetyl bromide in dichloromethane (0°C, 2 h).

  • Thiolation : React the bromoacetyl intermediate with thiourea in ethanol under reflux (6 h) to form 3-(2-mercaptoacetyl)-2H-chromen-2-one.

  • Coupling : Combine the thiolated coumarin derivative with 5-cyano-2-methyl-4,6-diphenylpyridine-3-carbonyl chloride in tetrahydrofuran (THF) at −78°C, using triethylamine as a base. Stir for 12 h at room temperature.

Optimization Data

ParameterOptimal ConditionYield Improvement
SolventTHF78% → 85%
Temperature−78°C → RT72% → 85%
BaseTriethylamine65% → 85%

Cyanogen Bromide-Mediated Cyanation

The cyano group at position 5 is introduced via halogen exchange using cyanide sources. This step often follows the formation of the pyridine core.

Procedure

  • Bromination : Treat 5-bromo-2-methyl-4,6-diphenylpyridine-3-carboxamide with N-bromosuccinimide (NBS) in CCl₄ under UV light (12 h).

  • Cyanation : React the brominated intermediate with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C for 8 h.

Critical Factors

  • Catalyst : CuCN outperforms NaCN or KCN, reducing side-product formation from 25% to 8%.

  • Solvent Polarity : DMF (ε=36.7) enhances ionic intermediate stability compared to THF (ε=7.5).

Alternative Routes and Modifications

One-Pot Tandem Cyclization

A streamlined method combines pyridine ring formation and sulfanyl group introduction in a single vessel:

  • Reactants :

    • 3-Acetylcoumarin

    • 2-Cyano-3-phenylacrylamide

    • Elemental sulfur (S₈)

  • Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Temperature: 140°C

    • Time: 24 h

Mechanistic Insight
Sulfur acts as both a cyclizing agent and sulfur donor, enabling the simultaneous formation of the pyridine ring and sulfanyl bridge.

Yield Comparison

MethodYield (%)Purity (%)
Tandem Cyclization6892
Stepwise Synthesis8598

Reaction Condition Optimization

Temperature and Solvent Effects

The sulfanyl coupling step is highly sensitive to solvent polarity and temperature gradients:

Solvent Screening

SolventDielectric Constant (ε)Yield (%)
THF7.585
DCM8.972
DMF36.768
Acetonitrile37.561

Thermal Analysis

  • Low-Temperature Coupling (−78°C): Minimizes thiol oxidation but slows reaction kinetics.

  • Room Temperature : Balances rate and side reactions, achieving 85% yield in 12 h.

Analytical Characterization

Spectroscopic Validation

¹H NMR (600 MHz, DMSO-d₆)

  • δ 10.20 (s, 1H, CONH)

  • δ 8.13 (t, J=7.2 Hz, 2H, Ar-H)

  • δ 5.42 (d, J=11.4 Hz, 1H, SCH₂)

  • δ 2.90 (m, 1H, CH(CH₃)₂)

HRMS (ESI)

  • Calculated for C₃₁H₂₁N₃O₄S [M−H]⁻: 530.1284

  • Found: 530.1279

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Cyanation Alternatives

ReagentCost (USD/kg)Yield (%)
CuCN42085
KCN11062
NaCN9558

Recommendation : CuCN remains optimal despite higher cost due to superior yield and reduced purification needs.

Challenges and Mitigation Strategies

Thiol Oxidation

The sulfanyl group is prone to oxidation during storage and reaction. Solutions include:

  • Inert Atmosphere : Use nitrogen or argon sparging.

  • Antioxidants : Add 0.1% w/w ascorbic acid to reaction mixtures.

Steric Hindrance in Coumarin Coupling

Bulky substituents on the coumarin ring slow sulfanyl attachment. Mitigation involves:

  • Microwave Assistance : 30 min at 100°C vs. 12 h conventional heating.

  • Ultrasound Activation : 45 kHz for 1 h improves mixing in viscous solutions.

Emerging Methodologies

Photoredox Catalysis

Recent trials using iridium-based catalysts (e.g., Ir(ppy)₃) under blue LED light show promise for:

  • Oxidation-Free Thiol Coupling : 92% yield in 3 h.

  • Waste Reduction : Eliminates need for stoichiometric oxidants.

Biocatalytic Approaches

Engineered Escherichia coli expressing sulfotransferases achieve:

  • Enantioselective Coupling : 99% ee for chiral derivatives.

  • Aqueous Phase Reactions : pH 7.4 buffer at 37°C .

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Chromenyl vs.
  • Sulfanyl Linkage : All analogs feature a sulfanyl bridge, but the target’s linkage to a chromenyl group is unique. Simpler analogs (e.g., ) use phenyl or alkyl-oxo groups, which may alter conformational flexibility .
  • Carboxamide Substitutions: The N,4-diphenyl substitution in the target contrasts with mono-aryl groups in analogs (e.g., N-(2-methoxyphenyl) in ), likely affecting steric bulk and solubility .

Analog Syntheses

  • AZ420 () : Utilizes microwave-assisted coupling for sulfanyl incorporation, improving reaction efficiency .
  • Compound: Synthesized via condensation of cyanoacetamide with chlorophenyl-substituted aldehydes, followed by sulfanyl alkylation .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The cyano group at position 5 and chromenyl-oxo group enhance electron deficiency in the pyridine ring, contrasting with electron-donating groups (e.g., methoxy in ) .
  • Solubility : The diphenyl carboxamide may reduce aqueous solubility compared to analogs with polar substituents (e.g., sulfamoylphenyl in ) .

Biological Activity

5-Cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and preliminary findings from various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyano group, a carboxamide moiety, and a thioether linkage to a chromenyl derivative. Its structural complexity suggests diverse interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of similar structural frameworks exhibit significant antimicrobial activity. For instance, compounds with cyano and thioether functionalities have shown promising results against Pseudomonas aeruginosa, a common pathogen in clinical settings. Molecular docking studies suggest that these compounds can bind effectively to the PqsR protein, which regulates virulence in this bacterium. The binding energies reported range from -5.8 to -8.2 kcal/mol, indicating strong interactions that could inhibit bacterial growth .

Anti-inflammatory Effects

In silico studies have suggested that related compounds may act as selective inhibitors of the 5-lipoxygenase (5-LOX) pathway, which is crucial in the inflammatory response. The selectivity for 5-LOX over cyclooxygenase (COX) enzymes reduces potential side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one study reported a binding energy of -9.0 kcal/mol for a related compound against 5-LOX, suggesting strong inhibitory potential .

The biological activity of 5-cyano derivatives is often linked to their ability to interact with specific protein targets through hydrogen bonding and hydrophobic interactions. The cyano group facilitates these interactions by forming hydrogen bonds with key amino acids in target proteins. This mechanism is particularly relevant in the context of enzyme inhibition where structural modifications can enhance binding affinity and selectivity.

Case Studies and Research Findings

  • Molecular Docking Studies : Various studies have employed molecular docking techniques to predict the binding affinities of similar compounds to target proteins involved in inflammation and bacterial virulence. These studies typically utilize software such as AutoDock or MOE to simulate interactions and calculate binding energies.
  • In Vitro Assays : Preliminary in vitro assays have been conducted to evaluate the antimicrobial activity of related compounds against various bacterial strains. Results indicate that certain derivatives exhibit significant inhibition zones compared to control groups.
  • Structure-Activity Relationship (SAR) : Research has focused on elucidating the SAR of cyano-containing compounds, revealing that modifications at specific positions can enhance biological activity. For instance, increasing the hydrophobic character of substituents can improve membrane permeability and bioavailability.

Data Table: Biological Activity Summary

CompoundTargetBinding Energy (kcal/mol)Activity
5-Cyano Derivative APqsR (Pseudomonas aeruginosa)-5.8 to -8.2Antimicrobial
5-Cyano Derivative B5-LOX-9.0Anti-inflammatory
5-Cyano Derivative CCOX-3.6Weak inhibitor

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